Ethyl cis-vaccenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl cis-vaccenate is a long-chain fatty acid ethyl ester resulting from the formal condensation of the carboxy group of cis-vaccenic acid with the hydroxy group of ethanol. It derives from a cis-vaccenic acid.
Scientific Research Applications
Anticarcinogenic Properties
Ethyl cis-vaccenate's anticarcinogenic properties have been highlighted in research focusing on its conversion to cis-9, trans-11 conjugated linoleic acid (CLA) via Delta9-desaturase. This conversion plays a crucial role in reducing the risk of mammary tumorigenesis in rats. Studies demonstrate that the dietary supplementation of vaccenic acid, a precursor to this compound, leads to a dose-dependent increase in CLA in the mammary fat pad, paralleled by a decrease in the risk of developing premalignant lesions in the mammary gland. Blocking this conversion attenuates the biological response to vaccenic acid, highlighting the significance of this compound in cancer prevention (Lock et al., 2004).
Role in Milk Fat Composition
The synthesis of this compound from vaccenic acid in lactating women has been studied, confirming its importance in the composition of milk fat. Research indicates that a portion of the cis-9, trans-11 CLA present in milk is endogenously synthesized from vaccenic acid, which could have implications for the nutritional quality of breast milk and its impact on infant health (Mosley et al., 2006).
Applications in Plant Lipids
This compound's role in plant lipids has been investigated, with methods developed for determining its content in naturally-occurring lipids such as chlorella, parsley seed, soybean, and maturing Mallotus japonicus seed lipids. This research aids in understanding the distribution and function of this compound in various plant species (Shibahara et al., 1985).
Influence on Glucose Transport
Studies have shown that this compound and related cis-monoenoic fatty acids stimulate D-glucose transport in isolated plasma membranes from rat adipocytes. This suggests that this compound may play a role in regulating glucose metabolism, possibly contributing to its potential therapeutic applications in conditions like diabetes (Pilch et al., 1980).
properties
Molecular Formula |
C20H38O2 |
---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
ethyl (Z)-octadec-11-enoate |
InChI |
InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h9-10H,3-8,11-19H2,1-2H3/b10-9- |
InChI Key |
XZMSLYSQJNCDQH-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCC(=O)OCC |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)OCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.